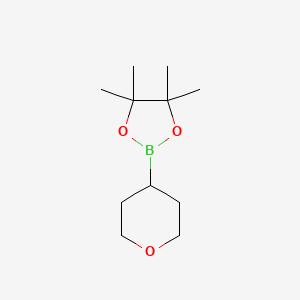
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
Descripción general
Descripción
“4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C11H21BO3 . It is also known by other names such as “Tetrahydropyran-4-boronic acid pinacol ester” and "4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane" . The compound has a molecular weight of 212.10 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 . Unfortunately, the 3D structure of the molecule could not be generated due to unsupported elements .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.10 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is widely used in organic synthesis . It is particularly useful in Suzuki coupling reactions, which are used to form carbon-carbon bonds . This makes it a valuable tool in the synthesis of various organic compounds.
Preparation of Heteroaryl Scaffolds
The compound is used in the preparation of heteroaryl scaffolds . These scaffolds are fundamental structures in many organic compounds, including many drugs and pharmaceuticals.
Synthesis of Darolutamide Derivatives
It has been used in the synthesis of darolutamide derivatives . Darolutamide is a medication used to treat prostate cancer, and derivatives of this drug could potentially have improved properties or efficacy.
Inhibitor Synthesis
The compound has been used in the synthesis of various inhibitors . For example, it has been used in the synthesis of HPK1 inhibitors . HPK1 is a protein kinase involved in several cellular processes, and inhibitors of this protein could have potential therapeutic applications.
Pharmaceutical Research
In pharmaceutical research, this compound is used in the development of new drugs . Its boronic acid pinacol ester group is particularly useful in this regard, as it can react with various functional groups, allowing for the synthesis of a wide range of potential drug molecules .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to synthesize new molecules that can interact with proteins in specific ways, aiding in the understanding of protein function and behavior .
Mecanismo De Acción
Target of Action
Boronic esters are generally known to be involved in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Tetrahydropyran-4-boronic acid pinacol ester is a type of boronic ester, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This transmetalation process forms a new carbon-carbon bond, enabling the coupling of two different organic fragments .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions, in which this compound is involved, are widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
As a boronic ester, it is likely to be relatively stable and readily prepared, making it a useful reagent in organic synthesis .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Tetrahydropyran-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the efficacy of the Suzuki-Miyaura cross-coupling reactions in which the compound is involved can be influenced by the presence of a suitable metal catalyst, typically palladium .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMOSUUBUCSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655192 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131912-76-9 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
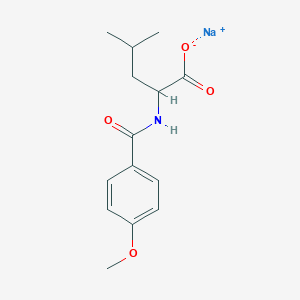

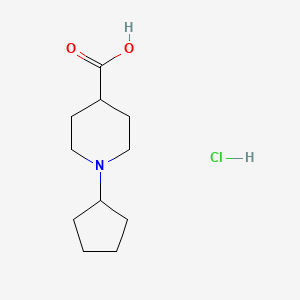
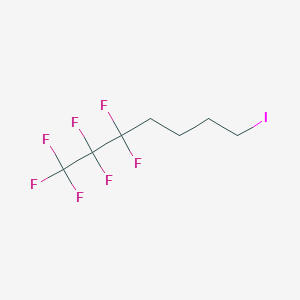
![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)
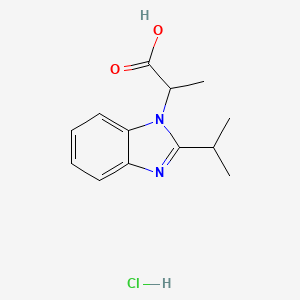




![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)